molecular formula C15H24N4O3 B6977590 tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate

tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate

Cat. No.: B6977590
M. Wt: 308.38 g/mol
InChI Key: VQLWUBYDUUMPDD-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, which is often used in organic synthesis for protecting amines, and a pyrimidine moiety, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-10-6-8-16-13(18-10)11(2)19-12(20)7-9-17-14(21)22-15(3,4)5/h6,8,11H,7,9H2,1-5H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLWUBYDUUMPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C)NC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of 4-methylpyrimidine-2-amine. This can be achieved through the reaction of 4-methylpyrimidine with ammonia under high pressure and temperature.

    Alkylation: The pyrimidine intermediate is then alkylated with an appropriate alkyl halide, such as 1-bromo-2-chloroethane, to introduce the ethylamino group.

    Carbamate Formation: The resulting intermediate is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.

    Final Coupling: The final step involves coupling the carbamate intermediate with 3-oxopropylamine under mild conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 3-oxopropyl moiety, potentially converting it to an alcohol.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamino group may yield N-oxides, while reduction of the carbonyl group could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine-containing molecules with biological targets. Its structure is similar to that of nucleotides, which are the building blocks of DNA and RNA, making it useful in studies of nucleic acid chemistry and biology.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize pyrimidine-containing molecules. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a pyrazole ring instead of a pyrimidine ring, offering different reactivity and biological activity.

    tert-Butyl N-(4-formylbenzyl)carbamate:

Uniqueness

The uniqueness of tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate lies in its combination of a pyrimidine ring and a carbamate group. This structure allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

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